

Application Notes and Protocols for GSK2556286 in Tuberculosis Research

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Compound of Interest		
Compound Name:	GSK2556286	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **GSK2556286**, a novel antitubercular drug candidate, and detailed protocols for its investigation. This document is intended to guide researchers in evaluating the potential of **GSK2556286** to shorten the duration of tuberculosis (TB) treatment.

Introduction

GSK2556286 is an investigational compound that has demonstrated significant activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. It possesses a novel mechanism of action, targeting cholesterol catabolism, which is crucial for the bacterium's survival within the host.[1][2][3] Preclinical studies have shown its efficacy against both drug-sensitive and drug-resistant strains of M. tuberculosis, particularly within infected macrophages.[4][5][6][7][8][9][10][11] GSK2556286 has been investigated for its potential to be a component of new, shorter-course treatment regimens for TB.[1][4][5][9][12][13] A Phase 1 clinical trial (NCT04472897) in healthy adults was initiated to assess its safety, tolerability, and pharmacokinetics; however, the study was terminated early based on pre-defined stopping criteria.[14]

Mechanism of Action

GSK2556286 functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[1][4][12][13] This agonistic activity leads to a significant increase in intracellular



cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[1][4][12][13] The elevated cAMP levels, in turn, inhibit the cholesterol catabolism pathway of the bacterium. [1][2][4][12][13] As M. tuberculosis relies on host cholesterol as a carbon and energy source, especially during the chronic phase of infection, the disruption of this metabolic pathway is detrimental to its survival.[4][12]



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Figure 1: Signaling pathway of **GSK2556286** in *M. tuberculosis*.

Data Presentation In Vitro Activity

The in vitro activity of **GSK2556286** is notably dependent on the presence of cholesterol in the culture medium, reflecting its mechanism of action.



Parameter	Condition	Value	Reference
IC50	Intracellular (M. tuberculosis in THP-1 macrophages)	uberculosis in THP-1 0.07 μM	
IC50	Axenic culture with cholesterol (M. tuberculosis H37Rv)	2.12 μΜ	[15]
IC50	Axenic culture with cholesterol (M. tuberculosis Erdman)	0.71 μΜ	[15]
IC50	Axenic culture with glucose (M. tuberculosis H37Rv)	>125 μM	[15]
IC50	Axenic culture with glucose (M. tuberculosis Erdman)	>50 μM	[15]
MIC90	M. africanum & M. bovis (with cholesterol)	1.2 μΜ	[9]

In Vivo Efficacy in Mouse Models

GSK2556286 has been evaluated in various mouse models of TB, demonstrating both bactericidal and sterilizing activity, particularly in combination regimens.



Mouse Model	Treatment Regimen	Duration	Outcome	Reference
BALB/c (Chronic)	GSK2556286 (10-200 mg/kg)	4 weeks	Significant bactericidal effect	[15]
C3HeB/FeJ (Chronic)	GSK2556286 (10-200 mg/kg)	4 weeks	Significant bactericidal effect	[15]
BALB/c (Subacute)	BPa + GSK2556286 (50 mg/kg)	2 months	Significantly increased efficacy compared to BPa alone	[9]
BALB/c (Subacute)	BPaL vs. BPa+GSK25562 86	2 months	Similar proportions of non-relapsing mice	[9]
C3HeB/FeJ	BPaL vs. BPa+GSK25562 86	2 months	Not significantly different from BPaL	[9]
C3HeB/FeJ	BL+GSK255628 6 & PaL+GSK25562 86	2 months	Significantly less active than BPaL	[9]

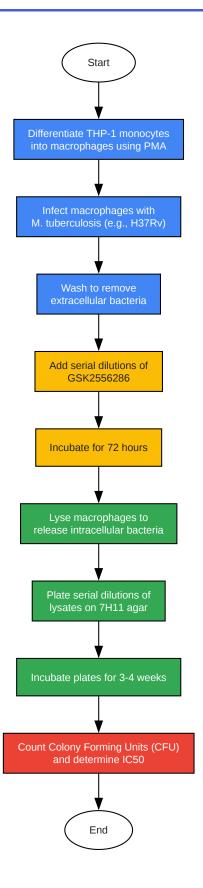
B: Bedaquiline; Pa: Pretomanid; L: Linezolid

Experimental Protocols

Protocol 1: In Vitro Intracellular Activity Assay in THP-1 Macrophages

This protocol outlines the methodology to determine the intracellular activity of **GSK2556286** against M. tuberculosis within a human macrophage-like cell line.





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Figure 2: Workflow for assessing intracellular activity of GSK2556286.



Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- M. tuberculosis H37Rv
- Middlebrook 7H9 broth with supplements
- GSK2556286
- Sterile water with 0.05% Tween 80 for cell lysis
- Middlebrook 7H11 agar plates with OADC supplement

Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
 - Seed cells into 96-well plates and differentiate into macrophage-like cells by adding PMA (e.g., at 20 ng/mL) and incubating for 48-72 hours.
 - Wash the adherent macrophages with fresh medium to remove PMA.
- Bacterial Preparation and Infection:
 - Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
 - Before infection, declump the bacterial culture.
 - Infect the differentiated THP-1 cells at a specific multiplicity of infection (MOI).
 - Incubate to allow for phagocytosis.



- Compound Treatment:
 - Remove the supernatant containing extracellular bacteria and wash the cells.
 - Add fresh medium containing serial dilutions of GSK2556286. Include appropriate controls (untreated infected cells and uninfected cells).
 - Incubate the plates for 72 hours.
- Enumeration of Intracellular Bacteria:
 - Aspirate the medium and lyse the macrophages with sterile water containing 0.05% Tween
 80.
 - Prepare serial dilutions of the cell lysates.
 - Plate the dilutions onto 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks.
 - Count the colonies to determine the CFU per well. The IC50 is calculated as the concentration of GSK2556286 that reduces CFU by 50% compared to the untreated control.

Protocol 2: In Vivo Efficacy in a Chronic Mouse Model of TB

This protocol describes a general methodology for evaluating the in vivo efficacy of **GSK2556286** in a chronic mouse model of tuberculosis.

Materials:

- BALB/c or C3HeB/FeJ mice
- Aerosol infection chamber
- M. tuberculosis H37Rv

Methodological & Application



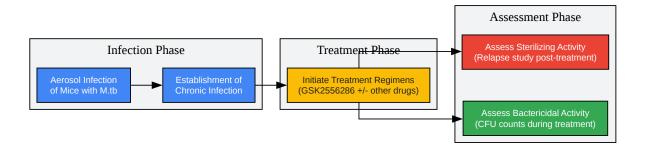
- GSK2556286 and other antitubercular drugs for combination studies
- Oral gavage needles
- Equipment for lung homogenization and CFU plating

Procedure:

- Infection:
 - Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.
- Treatment:
 - Allow the infection to establish for a set period (e.g., 4-6 weeks).
 - Initiate treatment with GSK2556286, either as a monotherapy or in combination with other drugs. Administer drugs via oral gavage, typically 5 days a week.
 - Include control groups: untreated and standard-of-care treatment (e.g., RHZ Rifampin, Isoniazid, Pyrazinamide).
- Assessment of Bacterial Load:
 - At specified time points during and after treatment, euthanize cohorts of mice.
 - Aseptically remove the lungs and homogenize them.
 - Plate serial dilutions of the lung homogenates on 7H11 agar.
 - Incubate for 3-4 weeks and enumerate CFU to determine the bacterial load in the lungs.
- Relapse Study (for sterilizing activity):
 - After a defined treatment duration, cease therapy in some cohorts.
 - Hold the mice for a further period (e.g., 3 months) without treatment.



 At the end of this period, determine the lung CFU counts. Relapse is defined as the presence of one or more CFU.



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Figure 3: Logical workflow for in vivo efficacy studies of GSK2556286.

Safety and Preclinical Development

Preclinical safety studies in two species indicated an adequate safety profile for **GSK2556286**, supporting its progression to a first-in-human trial.[5][6][7][8][16] No genotoxic hazard was identified, and no acute cardiovascular, respiratory, or neurobehavioral effects were observed in single- and repeat-dose studies.[16]

Clinical Development Status

A Phase 1, randomized, double-blind, placebo-controlled study (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of **GSK2556286** in healthy adult participants. The study was terminated based on pre-defined stopping criteria.[14] Researchers should be aware of this outcome when considering further investigation of this compound.

Conclusion

GSK2556286 represents a novel approach to TB therapy by targeting the cholesterol metabolism of M. tuberculosis. Its potent intracellular activity and efficacy in preclinical combination therapy models highlight its potential to contribute to shortening TB treatment



regimens. The provided protocols offer a framework for researchers to further investigate its mechanism of action and therapeutic potential. The termination of the Phase 1 clinical trial underscores the importance of careful evaluation of safety and tolerability in the development of new anti-TB agents.

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